Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid: A Technical Guide
Synthesis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, a molecule of interest in medicinal chemistry and materials science. The document details two primary retrosynthetic approaches, focusing on the strategic formation of the pyrazole-alkyne bond and the subsequent introduction of the carboxylic acid moiety. Key methodologies, including the Sonogashira cross-coupling reaction and the carboxylation of terminal alkynes, are discussed in depth. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of bioactive molecules. The incorporation of a prop-2-ynoic acid (propiolic acid) functionality onto the pyrazole ring introduces a rigid, linear linker that can be further functionalized or can itself interact with biological targets. This guide outlines robust and efficient synthetic strategies to access 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid, a key building block for further chemical exploration.
Retrosynthetic Analysis
Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. These strategies offer flexibility in starting material selection and allow for the introduction of diversity at various stages of the synthesis.
Scheme 1: Retrosynthetic analysis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid.
Caption: Retrosynthetic strategies for the target molecule.
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Strategy A (Late-stage Carboxylation): This approach involves the initial construction of the 5-ethynyl-1-methyl-1H-pyrazole intermediate, followed by the carboxylation of the terminal alkyne. This strategy is advantageous as it often utilizes milder conditions for the final carboxylation step.
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Strategy B (Early-stage Carboxylation): In this pathway, a 5-halo-1-methyl-1H-pyrazole is coupled directly with propiolic acid or its ester equivalent using a Sonogashira cross-coupling reaction. This route is more convergent but may present challenges related to the stability and reactivity of propiolic acid under coupling conditions.
Synthesis of Key Intermediates
The successful execution of either synthetic strategy relies on the efficient preparation of key starting materials.
Synthesis of 1-methyl-5-iodopyrazole
The 1-methyl-5-iodopyrazole is a crucial precursor for the Sonogashira coupling reaction. Its synthesis can be achieved through various methods, with a common route involving the cyclization of a suitable precursor followed by iodination.[6]
Scheme 2: Synthesis of 1-methyl-5-iodopyrazole.
Caption: General scheme for 1-methyl-5-iodopyrazole synthesis.
A common method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] For the synthesis of 1-methylpyrazole, methylhydrazine is the reagent of choice. Subsequent iodination at the C5 position can be achieved using various iodinating agents such as iodine in the presence of a base or N-iodosuccinimide (NIS).
Synthesis of Propargyl Alcohol and Propiolic Acid
Propargyl alcohol serves as a precursor to propiolic acid. The oxidation of propargyl alcohol to propiolic acid is a critical transformation. While various oxidizing agents can be employed, methods utilizing molecular oxygen or hydrogen peroxide are preferred for their environmental advantages.[7][8][9]
| Oxidation Method | Oxidizing Agent | Typical Yields | Reference |
| Jones Oxidation | CrO₃/H₂SO₄ | Good | [10] |
| Aerobic Oxidation | O₂/Catalyst | Decent | [7] |
| Hypohalite Oxidation | NaOCl | 75-90% | [10] |
Table 1: Comparison of methods for the oxidation of propargyl alcohol to propiolic acid.
Synthetic Route A: Late-stage Carboxylation
This strategy focuses on first establishing the pyrazole-alkyne linkage, followed by the introduction of the carboxylic acid.
Step 1: Sonogashira Coupling of 1-methyl-5-iodopyrazole with a Protected Alkyne
The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[11][12][13] In this step, 1-methyl-5-iodopyrazole is coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, which serves as a protected form of acetylene.
Scheme 3: Sonogashira coupling to form the pyrazole-alkyne.
Caption: Sonogashira coupling of 1-methyl-5-iodopyrazole.
Experimental Protocol: Sonogashira Coupling
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To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 1-methyl-5-iodopyrazole (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (4-10 mol%).[11]
-
Add a suitable solvent (e.g., anhydrous THF or DMF) and a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 eq).[11]
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To this mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Deprotection of the Silyl Group
The trimethylsilyl (TMS) protecting group can be readily removed under mild basic conditions, such as using potassium carbonate in methanol, to yield the terminal alkyne, 5-ethynyl-1-methyl-1H-pyrazole.
Step 3: Carboxylation of 5-ethynyl-1-methyl-1H-pyrazole
The direct carboxylation of terminal alkynes with carbon dioxide is an atom-economical and environmentally benign method for the synthesis of propiolic acids.[14][15][16][17] This transformation can be achieved using various catalytic systems, including those based on silver or copper, or even under metal-free conditions with a strong base.[15][16][18]
| Catalyst System | Base | CO₂ Pressure | Temperature | Reference |
| AgI | Cs₂CO₃ | 2 bar | 50 °C | [15] |
| CuI | DBU | atmospheric | Room Temp. | [16] |
| Metal-free | Cs₂CO₃ | 2.5 bar | 120 °C | [15][17] |
Table 2: Conditions for the carboxylation of terminal alkynes.
Experimental Protocol: Carboxylation of Terminal Alkyne
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In a pressure vessel, combine 5-ethynyl-1-methyl-1H-pyrazole (1.0 eq), the chosen catalyst (e.g., AgI, 1-5 mol%), and a base (e.g., Cs₂CO₃, 1.2-2.0 eq) in a suitable solvent like DMF.[15]
-
Seal the vessel and purge with carbon dioxide gas.
-
Pressurize the vessel with CO₂ to the desired pressure (e.g., 2 bar).[15]
-
Stir the reaction mixture at the appropriate temperature (e.g., 50 °C) for several hours until the starting material is consumed.[15]
-
After cooling to room temperature, carefully vent the CO₂ pressure.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3.
-
Extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the resulting carboxylic acid, often by recrystallization.
Synthetic Route B: Early-stage Carboxylation
This more convergent approach involves the direct coupling of a halo-pyrazole with propiolic acid.
Scheme 4: Direct Sonogashira coupling with propiolic acid.
Caption: Convergent Sonogashira coupling strategy.
While conceptually more straightforward, this reaction can be challenging due to the potential for decarboxylation of the propiolic acid under the reaction conditions and the basicity of the amine base interfering with the acidic proton of the carboxylic acid. The use of a propiolate salt or ester may be a more viable alternative in some cases.
Conclusion
The synthesis of 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoic acid can be effectively achieved through two primary synthetic strategies. The late-stage carboxylation approach (Strategy A) offers a reliable and often high-yielding route, benefiting from well-established Sonogashira coupling protocols and increasingly efficient direct carboxylation methods. The early-stage carboxylation (Strategy B) presents a more convergent pathway but requires careful optimization to overcome potential challenges associated with the reactivity of propiolic acid. The choice of strategy will ultimately depend on the availability of starting materials, desired scale of the reaction, and the specific requirements of the research program.
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